5-chloro-1H-imidazole-4-carboxylic acid
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Overview
Description
5-Chloro-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-1H-imidazole with carbon dioxide in the presence of a base to introduce the carboxylic acid group at the 4-position . Another approach involves the use of amido-nitriles, which undergo cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole ring can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
5-Chloro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
4-Imidazolecarboxylic Acid: Similar structure but lacks the chlorine substitution at the 5-position.
5-Amino-1H-imidazole-4-carboxylic Acid: Contains an amino group instead of a chlorine atom at the 5-position.
4-Methyl-5-imidazolecarboxaldehyde: Features a methyl group at the 4-position and an aldehyde group at the 5-position.
Uniqueness: 5-Chloro-1H-imidazole-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFXICBRNCNZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76808-73-6 |
Source
|
Record name | 5-chloro-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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